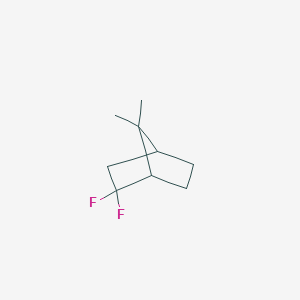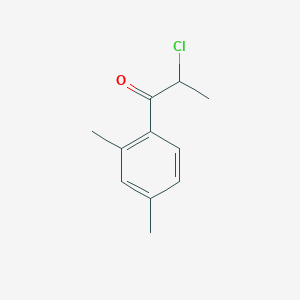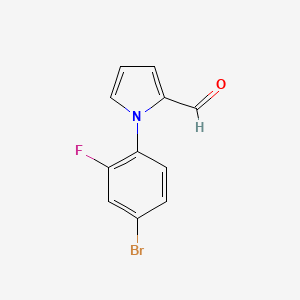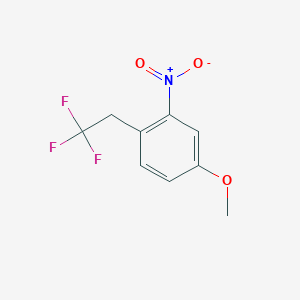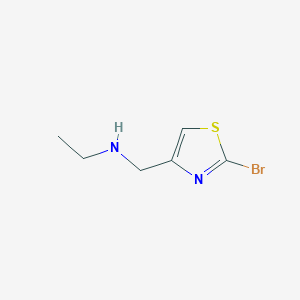![molecular formula C11H14O B13962396 [2-[(E)-but-2-enyl]phenyl]methanol](/img/structure/B13962396.png)
[2-[(E)-but-2-enyl]phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[(E)-but-2-enyl]phenyl]methanol is an organic compound that belongs to the class of alcohols It features a phenyl group substituted with a butenyl group and a hydroxyl group attached to the methylene carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(E)-but-2-enyl]phenyl]methanol typically involves the reaction of a phenyl-substituted alkene with a suitable reducing agent. One common method is the reduction of [2-[(E)-but-2-enyl]phenyl]methanone using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or ethanol to facilitate the reduction process.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding alkene in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method allows for efficient and scalable production of the compound with high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[2-[(E)-but-2-enyl]phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: [2-[(E)-but-2-enyl]phenyl]methanone.
Reduction: [2-[(E)-but-2-enyl]phenyl]methane.
Substitution: [2-[(E)-but-2-enyl]phenyl]chloride.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-[(E)-but-2-enyl]phenyl]methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications.
Biology
In biological research, this compound can be used as a model molecule to study the effects of structural modifications on biological activity. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used as a starting material for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial applications.
Mécanisme D'action
The mechanism of action of [2-[(E)-but-2-enyl]phenyl]methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl and butenyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-[(E)-but-2-enyl]phenyl]methanone: Similar structure but with a carbonyl group instead of a hydroxyl group.
[2-[(E)-but-2-enyl]phenyl]chloride: Similar structure but with a chloride group instead of a hydroxyl group.
[2-[(E)-but-2-enyl]phenyl]methane: Similar structure but fully reduced to an alkane.
Uniqueness
[2-[(E)-but-2-enyl]phenyl]methanol is unique due to the presence of both a phenyl group and a butenyl group, along with a hydroxyl group
Propriétés
Formule moléculaire |
C11H14O |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
[2-[(E)-but-2-enyl]phenyl]methanol |
InChI |
InChI=1S/C11H14O/c1-2-3-6-10-7-4-5-8-11(10)9-12/h2-5,7-8,12H,6,9H2,1H3/b3-2+ |
Clé InChI |
ILMQLVAHSABKHX-NSCUHMNNSA-N |
SMILES isomérique |
C/C=C/CC1=CC=CC=C1CO |
SMILES canonique |
CC=CCC1=CC=CC=C1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol](/img/structure/B13962318.png)

![2-Fluoro-5,8,11-trimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine](/img/structure/B13962334.png)
![Ethyl 5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylate](/img/structure/B13962337.png)

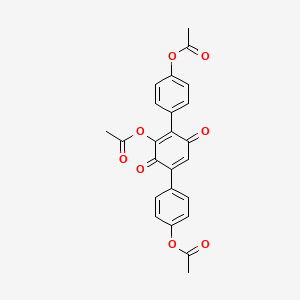


![5,10-dibromo-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B13962371.png)
